molecular formula C16H11N3OS3 B2915509 N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034332-40-4

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2915509
CAS No.: 2034332-40-4
M. Wt: 357.46
InChI Key: YXERNHPTFGXCPP-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H11N3OS3 and its molecular weight is 357.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS3/c20-16(10-3-4-12-13(8-10)19-23-18-12)17-15(11-5-7-21-9-11)14-2-1-6-22-14/h1-9,15H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXERNHPTFGXCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.

The compound features a complex structure that integrates thiophene and thiadiazole moieties, which are known for their diverse biological activities. The presence of these groups enhances the compound's ability to interact with various biological targets.

2. Anticancer Activity

Recent studies have highlighted the compound's potential as an antitumor agent. The following table summarizes key findings related to its anticancer activity:

Study Cell Line IC50 (µM) Mechanism of Action
MKN-45 (gastric cancer)34.48Induces cell cycle arrest and apoptosis
HCT-15 (colon carcinoma)1.61Inhibits cell proliferation
Mycobacterium tuberculosis (Mtb)Active against resistant strainsDisrupts metabolic processes in bacterial cells

Case Study: MKN-45 Cell Line

In a detailed study involving the MKN-45 gastric cancer cell line, this compound demonstrated significant cytotoxicity. The compound induced apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent against gastric cancer. The mechanism involved the inhibition of c-Met phosphorylation, a critical pathway in cancer progression .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties. A comparative analysis of its activity against various microbial strains is presented in the following table:

Microbial Strain Minimum Inhibitory Concentration (MIC) Comments
Staphylococcus aureus3.91 - 62.5 µg/mLEffective against multiple strains
Micrococcus luteus3.91 - 62.5 µg/mLHigher efficacy than nitrofurantoin
Mycobacterium tuberculosisActive against monoresistant strainsShows promise for drug-resistant infections

4. Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit kinases such as c-Met and VEGFR-2, crucial in cancer cell signaling pathways .
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death and reduced tumor growth .
  • Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and metabolic functions, contributing to its antimicrobial efficacy .

5. Conclusion

This compound shows promising biological activity across various domains, particularly in oncology and infectious diseases. Its ability to inhibit critical pathways in cancer cells and exhibit antimicrobial properties positions it as a candidate for further development in drug discovery.

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